FAAH Inhibitory Potency: 1-Oxa-8-azaspiro[4.5]decane Core vs. Competing Spirocyclic Scaffolds
The 1-oxa-8-azaspiro[4.5]decane core demonstrated FAAH kinact/Ki potency >1500 M⁻¹ s⁻¹, which was sufficient to distinguish it as one of only two lead scaffolds from a diverse spirocyclic library [1]. This potency threshold served as the selection criterion for advancing the series into lead optimization.
| Evidence Dimension | FAAH inhibitory potency (kinact/Ki) |
|---|---|
| Target Compound Data | >1500 M⁻¹ s⁻¹ (for 1-oxa-8-azaspiro[4.5]decane-derived lead compounds) |
| Comparator Or Baseline | Other spirocyclic cores in the library (unspecified structures); only 7-azaspiro[3.5]nonane matched this potency threshold |
| Quantified Difference | Sufficient to be selected as one of two lead scaffolds from a diverse spirocyclic set |
| Conditions | FAAH enzyme inhibition assay; kinact/Ki determined via substrate competition kinetics |
Why This Matters
This class-level potency threshold validates the 1-oxa-8-azaspiro[4.5]decane core as a productive starting point for FAAH inhibitor programs, justifying procurement of the 8-Boc-2-(hydroxymethyl) derivative as the key synthetic intermediate.
- [1] Meyers, M. J.; Pelc, M.; Wang, J. L.; et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters 2011, 21 (21), 6545-6548. DOI: 10.1016/j.bmcl.2011.08.043. View Source
